molecular formula C14H19N3O4 B1531091 Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate CAS No. 1221792-44-4

Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Cat. No.: B1531091
CAS No.: 1221792-44-4
M. Wt: 293.32 g/mol
InChI Key: JNXOKTJJTCLQNN-UHFFFAOYSA-N
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Description

Structural Overview and International Union of Pure and Applied Chemistry Nomenclature

Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate possesses a complex molecular architecture characterized by the integration of multiple functional groups within a single molecular framework. The compound features a central piperidine ring, which constitutes a six-membered saturated heterocycle containing five methylene bridges and one amine bridge, serving as the structural backbone for the entire molecule. Attached to the nitrogen atom of the piperidine ring is a 2-amino-4-nitrophenyl substituent, creating a direct carbon-nitrogen bond between the heterocyclic core and the aromatic system.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as this compound. This nomenclature reflects the presence of the ethyl ester group positioned at the 4-position of the piperidine ring, while the 1-position bears the substituted phenyl group featuring amino functionality at the 2-position and nitro functionality at the 4-position relative to the point of attachment. The systematic name accurately conveys the molecular connectivity and functional group positioning, enabling precise identification and communication within the scientific community.

The molecular structure can be represented through various chemical descriptors, including the Simplified Molecular Input Line Entry System notation and the International Chemical Identifier string, which provide standardized computational representations of the compound's three-dimensional structure. These descriptors facilitate database searches, computational modeling, and structure-activity relationship analyses, supporting both theoretical investigations and practical applications in drug discovery and materials development.

Structural Parameter Value Description
Molecular Formula C₁₄H₁₉N₃O₄ Elemental composition
Heavy Atoms Count 21 Non-hydrogen atoms
Rotatable Bond Count 5 Flexible bonds
Number of Rings 2 Aromatic and saturated rings
Polar Surface Area 99 Ų Molecular surface polarity
Hydrogen Bond Acceptors 5 Oxygen and nitrogen acceptors
Hydrogen Bond Donors 1 Amino group donor

Historical Context in Organic Chemistry

The development of piperidine-containing compounds traces its origins to the mid-nineteenth century, when piperidine itself was first isolated and characterized by pioneering organic chemists. Scottish chemist Thomas Anderson reported the discovery of piperidine in 1850, followed by independent work by French chemist Auguste Cahours in 1852, who provided the compound with its current nomenclature derived from the genus name Piper, reflecting its initial isolation from pepper-related natural products. These early investigations established piperidine as a fundamental building block in organic chemistry, leading to extensive research into its derivatives and synthetic applications.

The historical significance of piperidine derivatives expanded dramatically throughout the twentieth century as synthetic organic chemistry matured and pharmaceutical research intensified. The recognition that many biologically active natural products and synthetic drugs contain piperidine structural motifs drove systematic investigations into methods for functionalizing the piperidine ring system. Early synthetic approaches typically involved the reduction of pyridine using various reducing agents, including hydrogen gas over metal catalysts, establishing the foundation for modern industrial production methods.

Contemporary developments in piperidine chemistry have been shaped by advances in multicomponent reactions and cascade cyclization strategies, enabling the efficient construction of complex piperidine derivatives from simple starting materials. These methodological advances have particularly benefited the synthesis of compounds like this compound, where multiple functional groups must be introduced in a controlled manner. The evolution of synthetic methodologies has progressed from traditional stepwise approaches to more sophisticated one-pot procedures, reflecting the broader trend toward efficiency and sustainability in organic synthesis.

The integration of computational chemistry and structure-based design principles has further enhanced the rational development of piperidine derivatives, allowing chemists to predict and optimize molecular properties before synthesis. This computational approach has proven particularly valuable for compounds incorporating both electron-donating and electron-withdrawing groups, as seen in this compound, where electronic effects significantly influence reactivity and biological activity.

Classification within Piperidine Derivatives

This compound occupies a distinctive position within the extensive family of piperidine derivatives, characterized by its specific substitution pattern and functional group composition. The compound belongs to the subclass of N-arylpiperidines, where the nitrogen atom of the piperidine ring is directly bonded to an aromatic ring system, creating opportunities for extended conjugation and electronic interactions between the heterocyclic and aromatic components.

Within the broader classification scheme for piperidine derivatives, this compound exemplifies the category of polysubstituted piperidines, featuring multiple functional groups that confer distinct chemical and physical properties. The presence of both amino and nitro substituents on the aromatic ring creates a push-pull electronic system, where the electron-donating amino group and electron-withdrawing nitro group generate complementary electronic effects that influence the compound's reactivity, stability, and potential biological activity.

The ester functionality at the 4-position of the piperidine ring further distinguishes this compound within the broader family of piperidine carboxylates, a subset that has gained significant attention due to their synthetic utility and biological relevance. Piperidine carboxylates serve as important intermediates in the synthesis of more complex molecules and often exhibit enhanced metabolic stability compared to their carboxylic acid analogs, making them valuable scaffolds for pharmaceutical development.

Recent synthetic methodologies for piperidine derivatives have emphasized multicomponent approaches and cascade reactions, which enable the efficient assembly of complex substitution patterns in a single synthetic operation. The synthesis of compounds like this compound benefits from these advanced methodologies, which can potentially introduce the required functional groups through carefully orchestrated reaction sequences involving Knoevenagel condensation, Michael addition, and Mannich reaction cascades.

Classification Category Specific Type Key Features
Heterocyclic Class N-Arylpiperidine Aromatic ring attached to nitrogen
Substitution Pattern Polysubstituted Multiple functional groups present
Functional Group Type Amino-nitro system Push-pull electronic effects
Ester Classification Ethyl carboxylate Enhanced metabolic stability
Synthetic Category Multicomponent product Complex assembly possible

Chemical Registration and Identification Parameters

The chemical registration and identification of this compound involves multiple standardized identifier systems that facilitate its recognition, cataloging, and regulatory compliance across international chemical databases. The primary chemical identifier is the Chemical Abstracts Service registry number 1221792-44-4, which provides a unique numerical designation recognized globally by chemical suppliers, regulatory agencies, and research institutions.

The compound's molecular formula C₁₄H₁₉N₃O₄ accurately reflects its elemental composition, indicating the presence of fourteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms. This molecular formula corresponds to a molecular weight of 293.32 grams per mole, establishing fundamental parameters for stoichiometric calculations and analytical characterization. The exact mass determination provides additional precision for mass spectrometric identification and purity assessment.

Specialized chemical identifiers include the Molecular Design Limited number MFCD14584774, which facilitates database searches and chemical inventory management. The International Chemical Identifier key JNXOKTJJTCLQNN-UHFFFAOYSA-N provides a unique hash-based identifier derived from the compound's structural connectivity, enabling automated structure matching and database queries. These identifiers collectively ensure accurate compound identification across diverse chemical information systems.

Physical property parameters contribute to the compound's characterization profile, with reported melting point values ranging from 128 to 130 degrees Celsius, indicating solid-state stability under ambient conditions. Purity specifications typically range around 95 percent for commercially available samples, reflecting the quality standards maintained by chemical suppliers. Storage requirements specify sealed containers maintained at 2 to 8 degrees Celsius, preserving compound integrity during long-term storage.

Identifier Type Value Application
Chemical Abstracts Service Number 1221792-44-4 Global registry identification
Molecular Design Limited Number MFCD14584774 Database management
International Chemical Identifier Key JNXOKTJJTCLQNN-UHFFFAOYSA-N Structure-based identification
Molecular Weight 293.32 g/mol Stoichiometric calculations
Melting Point 128-130°C Solid-state characterization
Commercial Purity 95% Quality specification
Storage Temperature 2-8°C Stability preservation

Properties

IUPAC Name

ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-21-14(18)10-5-7-16(8-6-10)13-4-3-11(17(19)20)9-12(13)15/h3-4,9-10H,2,5-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXOKTJJTCLQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677766
Record name Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-44-4
Record name Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Approach

The synthesis of ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate typically involves:

  • Construction of a substituted piperidine ring.
  • Introduction of the 2-amino-4-nitrophenyl substituent.
  • Esterification at the 4-carboxylate position.

Several methods have been developed, often tailored to the substitution pattern and desired purity.

One-Step Cyclization Method

A widely adopted approach for synthesizing 4-substituted and N-substituted ethyl 4-piperidinecarboxylate derivatives involves a one-step cyclization reaction. The process is as follows:

  • Reactants: A compound with an active methylene group (e.g., methyl acetoacetate) and an N-substituted diethanolamine diphenyl sulfonate.
  • Base: Sodium hydride.
  • Solvent: Anhydrous tetrahydrofuran (THF).
  • Procedure:
    • Sodium hydride is suspended in anhydrous THF.
    • Methyl acetoacetate is added dropwise under magnetic stirring and refluxed.
    • After cooling, the sodium salt of methyl acetoacetate is obtained.
    • N-benzenesulfonyl diethanolamine ester is added, and the mixture is refluxed for about 12 hours.
    • The reaction mixture is worked up by extraction with ethyl acetate, drying, and purification by silica gel column chromatography.
  • Yield: Up to 75% for analogous compounds.
  • Product: White needle-like crystals, melting point 51–52 °C, depending on the substituents.

Table 1. Example Reaction Conditions for One-Step Cyclization

Step Reagent/Condition Quantity/Condition Purpose
1 Sodium hydride (80%) 1.32 g (0.044 mol) Base for deprotonation
2 Anhydrous THF 80 mL Solvent
3 Methyl acetoacetate 6.87 g (0.053 mol) Active methylene compound
4 N-benzenesulfonyl diethanolamine 10.5 g (0.020 mol) Cyclization agent
5 Reflux, then cool to room temp 12 h total Reaction and precipitation
6 Ethyl acetate extraction 3 × 20 mL Isolate organic product
7 Silica gel chromatography Purification

Note: The above conditions are for a general class of 4-substituted/N-substituted ethyl 4-piperidinecarboxylates and can be adapted for the target compound with the appropriate aromatic substituents.

Multi-Step Aromatic Substitution and Piperidine Functionalization

For derivatives with specific aromatic substituents (such as 2-amino-4-nitrophenyl), a multi-step strategy is often employed:

  • Step 1: Synthesis of a substituted aromatic precursor, such as 2-chloro-4-nitroaniline.
  • Step 2: Formation of a piperidine ring via cyclization or nucleophilic substitution.
  • Step 3: Introduction of the carboxylate ester at the 4-position, often via esterification of a carboxylic acid intermediate.
  • Step 4: Final functional group transformations, such as reduction of nitro to amino if required, or selective protection/deprotection.

A related literature approach involves:

  • Condensation of ethyl acetoacetate with substituted aromatic nitriles in the presence of titanium tetrachloride, followed by cyclization.
  • Nitration and reduction steps to introduce nitro and amino groups at the desired positions.
  • Coupling reactions using EDCI and DIEA as coupling agents in dichloromethane for final assembly.

Table 2. Generalized Multi-Step Synthesis Sequence

Step Transformation Typical Reagents/Conditions
1 Aromatic precursor preparation Nitration, halogenation, etc.
2 Piperidine ring formation Cyclization, amination
3 Carboxylate ester introduction Esterification
4 Final functionalization (amino/nitro) Reduction, protection

Purification and Characterization

  • Purification: Silica gel column chromatography is standard for isolating the pure compound.
  • Characterization: Melting point (128–130 °C for the target compound), NMR, and mass spectrometry are used for confirmation.
  • Physical Form: White to off-white crystalline solid.

Research Findings and Comparative Analysis

  • The one-step cyclization method offers simplicity and high yield for a range of substituted piperidinecarboxylates, making it suitable for both laboratory and industrial scales.
  • Multi-step methods allow for precise control over aromatic substitution but require careful optimization of each step to maintain overall yield and purity.
  • The melting point and spectral data reported for this compound are consistent across suppliers and literature, supporting the reliability of these synthetic routes.

Table 3. Comparison of Preparation Methods

Method Steps Yield Advantages Limitations
One-step cyclization 1 Up to 75% Simple, scalable Limited to compatible substituents
Multi-step synthesis 3–5 Variable Flexible, precise control More laborious, lower throughput

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Amino derivatives

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

Chemical Synthesis

Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate serves as an important building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions, including:

  • Reduction Reactions : The compound can undergo reduction to yield derivatives such as Ethyl 1-(2-amino-4-hydroxyphenyl)piperidine-4-carboxylate.
  • Oxidation Reactions : Oxidative transformations may lead to the formation of corresponding carboxylic acids or aldehydes.
  • Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents on the piperidine ring .

Biological Applications

The biological activities of this compound have been explored in several studies, highlighting its potential therapeutic properties:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, one study reported effective inhibition against Staphylococcus aureus, suggesting that structural modifications could enhance efficacy .
  • Anticancer Activity : Initial investigations have suggested that compounds with similar structures may possess anticancer properties, warranting further exploration into their mechanisms of action and potential use in cancer therapies.

Pharmaceutical Development

Due to its structural characteristics, this compound is being studied for its potential role in drug development:

  • Drug Design : The compound's ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals. Its derivatives are being evaluated for their pharmacological profiles, particularly in the treatment of bacterial infections and possibly cancer .

Industrial Applications

In addition to its applications in research and medicine, this compound has potential industrial uses:

  • Agrochemicals : Given its biological activity, this compound could be utilized as a pesticide or fungicide, contributing to agricultural productivity .
  • Analytical Chemistry : The compound can be analyzed using high-performance liquid chromatography (HPLC), facilitating the separation and identification of impurities in preparative processes .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of derivatives related to this compound. Results indicated that specific modifications at the piperidine core significantly enhanced activity against various pathogens, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Case Study 2: Structure-Activity Relationship (SAR)

Research on SAR revealed that introducing electron-withdrawing groups at certain positions on the phenyl ring improved biological activity. This finding is crucial for guiding future modifications aimed at optimizing therapeutic effects .

Mechanism of Action

The mechanism of action of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS 216985-30-7)

  • Structure: Differs by lacking the 2-amino group on the nitrophenyl ring.
  • Properties : Molecular weight = 278.31 g/mol .
  • Applications : Used in high-throughput screening for drug discovery (e.g., ChEMBL ID: CHEMBL1327974) .

Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate (CAS 328395-19-3)

  • Structure : Contains a hydroxyl group at the 3-position of the nitrophenyl ring.
  • Properties : Molecular formula = C₁₄H₁₈N₂O₅, molecular weight = 294.31 g/mol .
  • Applications: Potential utility in synthesizing redox-active intermediates due to the hydroxyl-nitro substitution pattern.

Heterocyclic and Functional Group Modifications

Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate

  • Structure : Replaces the nitrophenyl group with a morpholine-substituted pyrimidine ring.
  • Synthesis : Prepared via nucleophilic substitution of a chloropyrimidine intermediate with morpholine in DMF at 100°C .
  • Properties : LCMS [M+H]⁺ = 321, Rt = 1.58 min .
  • Applications : Intermediate in antitubercular agents targeting Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose oxidase .

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate

  • Structure: Features a tosyl-substituted quinoline moiety.
  • Research Findings : Demonstrated antibacterial properties via molecular docking studies, with Hirshfeld surface analysis confirming intermolecular interactions critical for bioactivity .

Alkyl and Aromatic Substituents

Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d)

  • Structure : Substituted with a 2-chlorobenzyl group.
  • Properties : LCMS [M+H]⁺ = 282, yield = 60.6% .
  • Applications : Evaluated as a selective butyrylcholinesterase inhibitor, highlighting the role of lipophilic substituents in enzyme binding .

Ethyl 1-(1-(quinolin-8-yl)ethyl)piperidine-4-carboxylate

  • Structure: Contains a quinoline-8-yl ethyl group.
  • Synthesis: Derived from 1-(1-(quinolin-8-yl)ethyl)piperidine-4-carboxylic acid .
  • Applications : Precursor for antischistosomal agents, with optimized pharmacokinetic profiles for in vivo efficacy .

Comparative Analysis of Key Properties

Compound Molecular Weight Key Substituent Biological Activity Reference
Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate 303.31 2-amino-4-nitrophenyl Intermediate (discontinued)
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate 278.31 4-nitrophenyl High-throughput screening
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate 321.37 6-morpholinopyrimidin-4-yl Antitubercular intermediate
Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate 282.73 2-chlorobenzyl Butyrylcholinesterase inhibition

Biological Activity

Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate is a compound of considerable interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer properties, and the mechanisms underlying these effects.

Chemical Structure and Properties

This compound possesses a piperidine ring substituted with an amino and a nitro group, which are known to influence its reactivity and biological properties. The presence of these functional groups allows for various interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound, revealing promising results against several bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Observations
Staphylococcus aureus0.25 mg/mLStrong inhibition observed
Escherichia coli0.5 mg/mLModerate inhibition
Bacillus cereus0.75 mg/mLEffective against biofilm formation
Pseudomonas aeruginosa1.0 mg/mLLimited activity

These results indicate that this compound may serve as a scaffold for developing new antimicrobial agents, particularly due to its ability to disrupt vital microbial processes through bioreduction of the nitro group, leading to reactive intermediates that interfere with protein synthesis and DNA replication .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies suggest that nitro-containing compounds can exhibit cytotoxic effects against various cancer cell lines through mechanisms such as:

  • Inhibition of topoisomerase : Disruption of DNA replication.
  • Alkylation of DNA : Direct modification of DNA structure.
  • Inhibition of tubulin polymerization : Affecting cell division.

In vitro studies showed that derivatives with similar structures inhibited the growth of cancer cells, including lung, colorectal, and breast cancer cells . The mechanisms by which this compound exerts its anticancer effects are still under investigation but may involve similar pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Bioreduction : The nitro group can be reduced to form an amino group, generating reactive species that interact with cellular components.
  • Nucleophilic Reactions : The formyl group may react with nucleophiles in biological systems, potentially modifying biomolecules and altering their functions .

Case Studies

A recent study evaluated the compound's efficacy in various biological assays, demonstrating significant activity against both bacterial strains and cancer cell lines. For instance, it was found to have an IC50 value in the nanomolar range against certain cancer types, indicating potent activity .

Another case study highlighted its use in developing new drug candidates targeting specific pathways involved in cancer progression, showcasing its versatility as a lead compound in drug discovery efforts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate, and how can reaction conditions be controlled to minimize byproducts?

  • Methodological Answer : The compound can be synthesized via amide coupling using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dry solvents such as dichloromethane (DCM) or acetonitrile. Temperature regulation (room temperature) and stoichiometric control of reagents (e.g., 2:1 molar ratio of EDC to substrate) are critical to minimize side reactions like hydrolysis or over-activation of carboxylic acids. Post-reaction purification via column chromatography or trituration in ethyl acetate is recommended for isolating high-purity products .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the amino, nitro, and piperidine groups. Infrared (IR) spectroscopy can validate functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystallographic confirmation, X-ray diffraction using programs like SHELXL is recommended, particularly for resolving ambiguities in stereochemistry or hydrogen bonding .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Discrepancies in crystallographic data (e.g., bond lengths or angles) may arise from twinning or disordered solvent molecules. Refinement using SHELXL with restraints for anisotropic displacement parameters and validation tools like PLATON can improve model accuracy. Cross-referencing with spectroscopic data ensures consistency between experimental and crystallographic results .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of nucleophilic attacks on this compound?

  • Methodological Answer : The electron-withdrawing nitro group at the 4-position of the phenyl ring directs nucleophilic attacks (e.g., substitution or addition) to the ortho and para positions due to resonance and inductive effects. Steric hindrance from the piperidine ring limits reactivity at the carboxylate group. Computational modeling (DFT calculations) using software like Gaussian can predict charge distribution and reactive sites, guiding derivatization strategies .

Q. What in vitro assays are suitable for evaluating the compound's interaction with biological targets like enzymes or receptors?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) can quantify interactions with targets like acetylcholinesterase or kinases. Competitive binding studies using radiolabeled ligands or surface plasmon resonance (SPR) provide kinetic data (Kd, IC₅₀). For receptor modulation, calcium flux assays or patch-clamp electrophysiology are recommended. Dose-response curves and Schild analysis validate specificity .

Q. How can computational modeling predict the reactivity of the nitro and amino groups during derivatization?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions between the compound and biological targets. Quantum mechanical calculations (e.g., Fukui indices) identify nucleophilic/electrophilic sites on the nitro and amino groups. Predictive tools like SwissADME assess metabolic stability, guiding the design of prodrugs or bioisosteres .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate
Reactant of Route 2
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Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

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